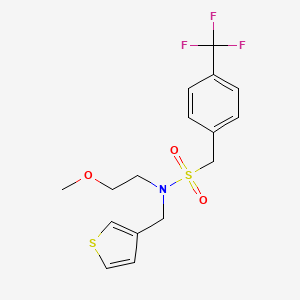
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. This particular derivative includes additional substituents such as a methoxyethyl group, a thiophen-3-ylmethyl group, and a trifluoromethylphenyl group, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related methanesulfonamide derivatives often involves the reaction of N,N-dichlorophenylmethanesulfonamide with various electrophiles, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide . Additionally, the Sonogashira cross-coupling reaction has been employed to synthesize compounds such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which suggests that a similar approach could be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives can be complex, with the potential for various conformations and self-association in solution. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been shown to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal form . Similarly, trifluoro-N-(2-phenylacetyl)methanesulfonamide exists in two conformers and forms cyclic and chain dimers through hydrogen bonding . These findings suggest that the molecular structure of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide could also exhibit interesting conformational dynamics and self-association behavior.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions. The high reactivity of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide was demonstrated through alkylation reactions with aromatic compounds such as toluene and thiophene . The reactivity of the compound under analysis could similarly be explored through reactions with electrophiles or nucleophiles, potentially leading to a range of products with diverse chemical functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives can be influenced by their molecular structure and substituents. For example, the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied, revealing its strength as a hydrogen bond donor and its pKa in methanol . The presence of a trifluoromethyl group, as seen in the compound of interest, could also affect its acidity and solubility. The physical properties such as melting point, boiling point, and solubility in various solvents would be important to characterize for a comprehensive understanding of this compound.
Scientific Research Applications
Structural Studies and Molecular Interactions
A study conducted by Dey et al. (2015) on nimesulide derivatives, including structural analysis through X-ray powder diffraction and Hirshfeld surface analysis, provides insights into the effect of substitution on supramolecular assembly. This research demonstrates the importance of molecular structure in the design and development of new compounds with potential applications in materials science and drug design (Dey et al., 2015).
Proton-Donating Ability and Conformations
Research by Oznobikhina et al. (2009) explored the proton-donating ability and conformations of trifluoro-N-(2-phenylacetyl)methanesulfonamide. Understanding these chemical properties can aid in predicting the behavior of similar compounds in various chemical environments, contributing to the fields of catalysis and organic synthesis (Oznobikhina et al., 2009).
Stereoselective Microbial Reduction
Patel et al. (1993) demonstrated the stereoselective microbial reduction of a sulfonamide derivative to produce a chiral intermediate. This process showcases the application of biocatalysis in the stereoselective synthesis of complex molecules, offering a greener alternative to traditional chemical synthesis (Patel et al., 1993).
Electrophilic Alkylation and Nucleophilic Allylation
Sato et al. (1987) studied methoxy(phenylthio)methane as a synthon for electrophilic alkylation and nucleophilic allylation, highlighting the versatility of similar compounds in synthetic organic chemistry (Sato et al., 1987).
Synthesis and Characterization Techniques
Research on the synthesis and characterization of related compounds, such as diethyltin(methoxy)methanesulfonate derivatives, by Shankar et al. (2011), underscores the significance of synthetic methodologies and structural characterization in the development of new materials with potential applications in catalysis, drug delivery, and material science (Shankar et al., 2011).
Safety And Hazards
While MTTP has shown promise in preclinical studies, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and metabolic pathways. Always handle MTTP with appropriate precautions in the laboratory.
Future Directions
Future research should focus on optimizing MTTP’s pharmacokinetic properties, exploring its therapeutic potential, and assessing its safety profile. Collaborative efforts across disciplines will contribute to its successful development as a novel drug candidate.
Please note that this analysis is based on available literature, and further studies may provide additional insights into MTTP’s properties and applications.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3S2/c1-23-8-7-20(10-14-6-9-24-11-14)25(21,22)12-13-2-4-15(5-3-13)16(17,18)19/h2-6,9,11H,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDUGKVAZUADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

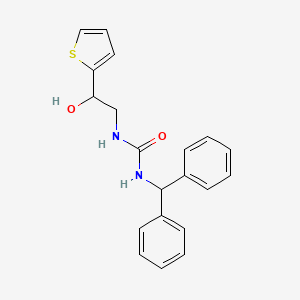
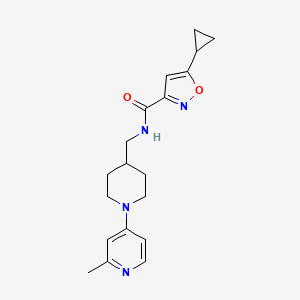
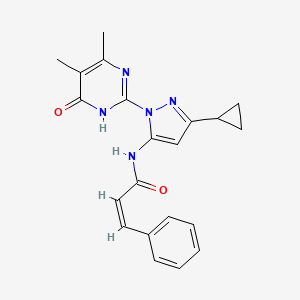
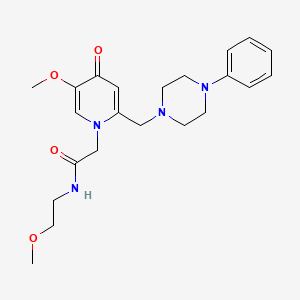
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
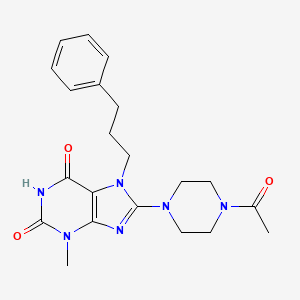
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)
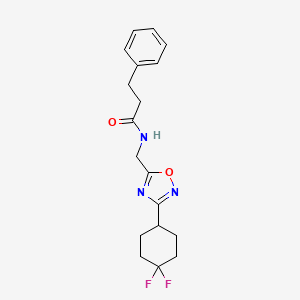
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)
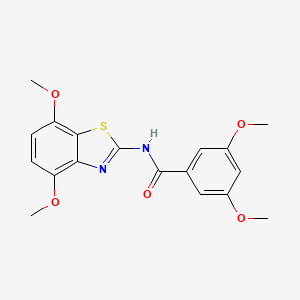
![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)